

Application Note: Comprehensive Analytical Characterization of 3,4-Dimethylbenzophenone

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Compound of Interest

Compound Name: **3,4-Dimethylbenzophenone**

Cat. No.: **B1346588**

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Introduction

3,4-Dimethylbenzophenone is a substituted aromatic ketone of interest in various fields, including organic synthesis, polymer chemistry, and as a potential photoinitiator.^[1] Its thorough characterization is crucial for quality control, impurity profiling, and ensuring its suitability for specific applications. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of **3,4-Dimethylbenzophenone**. The methodologies covered include spectroscopic techniques (NMR, IR, UV-Vis), mass spectrometry, and chromatographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Dimethylbenzophenone** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O	
Molecular Weight	210.27 g/mol	[2]
CAS Number	2571-39-3	[2]
Appearance	White to light yellow powder/crystals	[3]
Melting Point	45-47 °C	
Boiling Point	335 °C	[3]
IUPAC Name	(3,4-dimethylphenyl)-phenylmethanone	

Spectroscopic and Chromatographic Data

The following tables summarize the key data obtained from various analytical techniques for the structural elucidation and purity assessment of **3,4-Dimethylbenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique	Solvent	Chemical Shift (δ) ppm
¹ H NMR	CDCl ₃	7.80-7.75 (m), 7.61-7.56 (m), 7.49-7.44 (m), 7.30 (d), 2.36 (s), 2.33 (s)
¹³ C NMR	CDCl ₃	196.8, 142.3, 137.9, 137.0, 132.2, 130.8, 129.9, 128.2, 128.1, 20.0, 19.6

Note: NMR data is compiled from typical spectra for this compound. Actual shifts may vary slightly based on instrument and conditions.[4]

Mass Spectrometry (MS)

Technique	Key m/z Values	Relative Intensity
GC-MS (EI)	210	High (Molecular Ion $[M]^+$)
133	High	
105	High	
77	Moderate	

Note: Fragmentation patterns can provide structural information. The base peak may vary depending on the instrument's ionization energy.

Infrared (IR) Spectroscopy

Technique	Wavenumber (cm^{-1})	Functional Group Assignment
FTIR (KBr disc)	~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch	
~1650	C=O (ketone) stretch	
~1600, ~1450	Aromatic C=C stretch	

Note: IR spectroscopy is useful for identifying key functional groups.[5][6]

UV-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)
Ethanol	~254, ~280

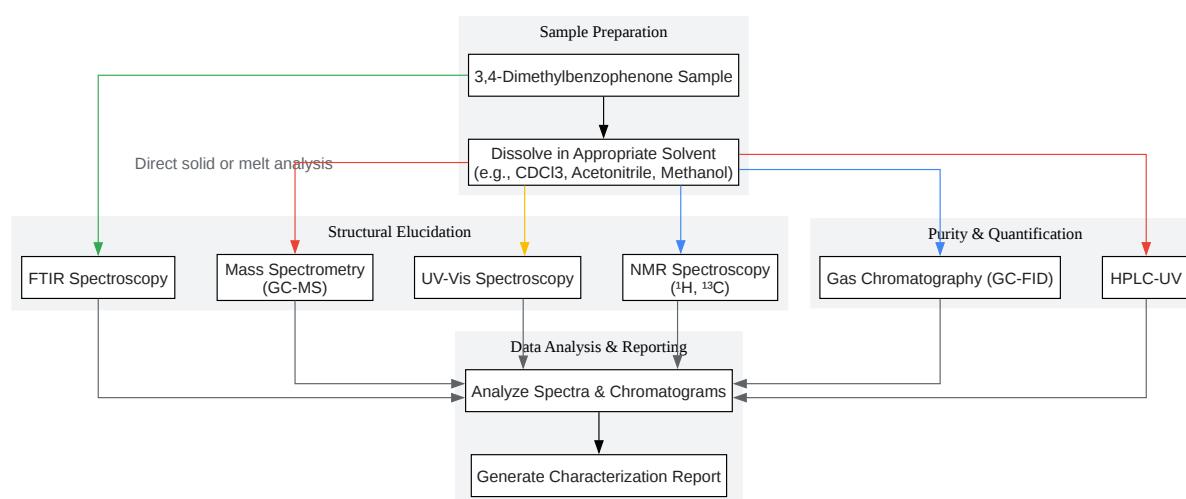
Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[7]

Experimental Workflows and Protocols

The following diagrams and protocols detail the experimental procedures for the characterization of **3,4-Dimethylbenzophenone**.

Overall Analytical Workflow

This workflow provides a logical sequence for the comprehensive characterization of a **3,4-Dimethylbenzophenone** sample.



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Caption: Overall analytical workflow for the characterization of **3,4-Dimethylbenzophenone**.

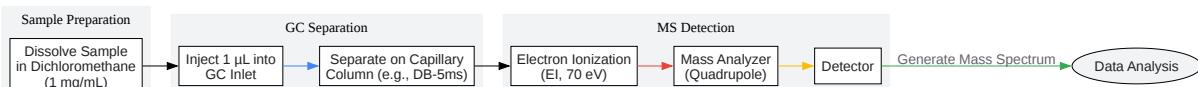
Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

- Sample Preparation: Accurately weigh 5-10 mg of **3,4-Dimethylbenzophenone** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the instrument.
 - Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected proton chemical shifts (e.g., 0-10 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected carbon chemical shifts (e.g., 0-220 ppm).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl_3 : 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern, and to assess purity.



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Caption: Experimental workflow for GC-MS analysis.

- Sample Preparation: Prepare a 1 mg/mL solution of **3,4-Dimethylbenzophenone** in a volatile organic solvent such as dichloromethane or methanol.[8]
- Instrumentation: Use a standard GC-MS system.
- GC Conditions:
 - Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness), is suitable.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

- Data Analysis: Identify the peak corresponding to **3,4-Dimethylbenzophenone** and analyze its mass spectrum. The molecular ion peak should be observed at m/z 210.^[5] Compare the fragmentation pattern with a reference library. Assess purity by integrating the peak areas in the total ion chromatogram.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the amount of **3,4-Dimethylbenzophenone**.

- Sample Preparation:
 - Standard Stock Solution: Accurately weigh and dissolve 10 mg of **3,4-Dimethylbenzophenone** reference standard in 10 mL of diluent to get a 1 mg/mL solution.
 - Sample Solution: Prepare the sample to a similar concentration using the same diluent.
 - Diluent: A mixture of acetonitrile and water (e.g., 60:40 v/v).
- Instrumentation: A standard HPLC system with a UV detector.^[8]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).^[9]
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.^[8]
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μ L.
- Data Analysis:

- Run the standard and sample solutions.
- Determine the retention time of **3,4-Dimethylbenzophenone** from the standard chromatogram.
- Calculate the purity of the sample by the area normalization method, or quantify against the reference standard using the peak area.

Conclusion

The combination of spectroscopic and chromatographic techniques provides a robust framework for the comprehensive characterization of **3,4-Dimethylbenzophenone**. NMR, MS, and IR are powerful tools for unambiguous structural identification, while GC and HPLC are essential for determining purity and quantifying the compound. The protocols outlined in this document serve as a reliable guide for researchers and scientists in ensuring the quality and consistency of **3,4-Dimethylbenzophenone** for its intended applications.

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